molecular formula C16H17N3O2 B3032267 2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351398-32-7

2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3032267
CAS No.: 1351398-32-7
M. Wt: 283.32
InChI Key: NXESDLFFFIHWEW-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

The research on pyrazoline derivatives, including compounds structurally related to 2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, highlights their significance in the development of new anticancer agents. Pyrazoline, being an electron-rich nitrogen carrier, is of interest due to its potential for dynamic applications in pharmaceutical chemistry. Recent studies have focused on synthesizing pyrazoline derivatives to exhibit significant biological effects, particularly in anticancer activity. These derivatives are seen as promising moieties for researchers aiming to explore their utility against cancer, suggesting an area of considerable interest for further investigation (Ray et al., 2022).

Therapeutic Applications Beyond Cancer

Pyrazoline derivatives have been recognized for their broad therapeutic applications beyond anticancer activities. They exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, antiepileptic, antitrypanosomal, antiviral, antioxidant, and antidiabetic properties. This diversity in biological activities has stimulated significant research activity in this field, indicating the versatility of pyrazoline derivatives for various therapeutic applications (Shaaban et al., 2012).

Synthetic and Medicinal Aspects

The synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , have been explored extensively. Its application as a building block for drug-like candidates has displayed a broad range of medicinal properties. The structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine derivatives reveal their potential in developing drug candidates for various diseases. This underlines the scope for medicinal chemists to further exploit these scaffolds in drug development, showcasing the compound's relevance in medicinal chemistry (Cherukupalli et al., 2017).

Mechanism of Action

While the specific mechanism of action for “2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is not known, pyrazolo[1,5-a]pyrimidines have been found to exhibit various biological activities. For example, some pyrazolo[1,5-a]pyrimidines have been found to be potent inhibitors of certain kinases .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the development of new synthetic routes, exploration of their biological and medicinal properties, and optimization of their physicochemical and pharmacokinetic properties .

Properties

IUPAC Name

2-(4-butoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-3-10-21-13-6-4-12(5-7-13)14-11-15-16(20)17-8-9-19(15)18-14/h4-9,11H,2-3,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXESDLFFFIHWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213644
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351398-32-7
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351398-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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